molecular formula C36H30O13 B602825 Bijaponicaxanthone C CAS No. 872409-35-3

Bijaponicaxanthone C

Cat. No.: B602825
CAS No.: 872409-35-3
Attention: For research use only. Not for human or veterinary use.
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Description

Bijaponicaxanthone C is a naturally occurring xanthone dimer, which belongs to a family of compounds known for their diverse bioactivities. These compounds are frequently found in plants, fungi, and lichens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bijaponicaxanthone C involves complex organic reactions. One common method includes the dimerization of monomeric xanthones under specific conditions. The reaction typically requires the presence of catalysts and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the yield and purity of the compound through advanced organic synthesis techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Bijaponicaxanthone C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Bijaponicaxanthone C has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying xanthone dimerization and other organic reactions.

    Biology: Investigated for its potential bioactivities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Bijaponicaxanthone C is unique among xanthone dimers due to its specific structural features and bioactivities. Similar compounds include:

Properties

IUPAC Name

(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMIGYRRSFIAEV-GPOMZPHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of Bijaponicaxanthone C?

A1: this compound is a new bisxanthone isolated from the Hypericum japonicum plant. Its structure was determined to be 6-[1″,5″,6″-trihydroxy-2′′′-(β-hydroxy-β-methylethyl)-2′′′,3′′′-dihydrofuran(5′′′,4′′′,3″,4″)xanthone-3′′′-oxyl]- 1,3,5-trihydroxy-4-isoprenylxanthone []. Unfortunately, the provided abstract doesn't detail the molecular formula, weight, or spectroscopic data for this compound.

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